(S)-BMS-378806

HIV-1 attachment inhibition gp120-CD4 binding entry inhibitor

(S)-BMS-378806 is the enantiopure HIV-1 attachment inhibitor that binds gp120 at 1:1 stoichiometry, blocking CD4 interaction with EC50 0.85-26.5 nM. Distinct from fusion/CCR5 inhibitors, it offers CYP-clean profile (IC50 >20 μM for major isoforms) for unambiguous combination studies. Defined resistance markers (M426L, M475I) enable precise mechanism validation. Procure the authenticated stereoisomer for reproducible gp120-CD4 binding research.

Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
CAS No. 357263-13-9
Cat. No. B1667208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BMS-378806
CAS357263-13-9
Synonyms4-benzoyl-1-((4-methoxy-1H- pyrrolo(2,3-b)pyridin-3-yl)oxoacetyl)-2- (R)-methylpiperazine
BMS-378806
Molecular FormulaC22H22N4O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1
InChIKeyOKGPFTLYBPQBIX-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S-BMS-378806 CAS 357263-13-9: HIV-1 gp120 Attachment Inhibitor Procurement Guide


(S)-BMS-378806 (CAS: 357263-13-9), also designated (S)-BMS-806, is the enantiopure stereoisomer of the HIV-1 attachment inhibitor BMS-378806, a small-molecule 7-azaindole derivative that selectively interferes with the gp120-CD4 receptor binding interaction . The compound exhibits sub-nanomolar to low nanomolar antiviral potency against a broad panel of R5-, X4-, and dual-tropic HIV-1 laboratory and clinical isolates of the B subtype, with a median EC50 of 0.04 μM (40 nM) in cell culture assays [1]. As a chemical tool compound and prototype of a distinct antiretroviral class targeting viral entry, (S)-BMS-378806 demonstrates favorable pharmacological attributes including low protein binding, minimal human serum effect on anti-HIV-1 potency, and a clean safety profile in initial toxicology studies, with CC50 values exceeding 225 μM across 14 cell types evaluated [2]. The compound's synthesis in aqueous media using microwave irradiation has been validated for inhibitory activity in HIV-1 gp120-CD4 capture ELISA, and the design was based on a comprehensive study of protein-ligand interactions that guided the identification of novel symmetrical N,N'-disubstituted aminoureas and thioureas [3].

Why Generic Substitution Fails for S-BMS-378806: Quantitative Differentiation from HIV-1 Entry Inhibitor Analogs


Generic substitution among HIV-1 entry inhibitors is scientifically unsound due to fundamental differences in molecular target, binding stoichiometry, resistance profile, pharmacokinetic behavior, and stereochemical identity. (S)-BMS-378806 binds directly to the HIV-1 envelope glycoprotein gp120 at a 1:1 stoichiometry and inhibits CD4 receptor binding via a specific and competitive mechanism localized within the CD4 binding pocket, with a binding affinity similar to that of soluble CD4 [1]. In contrast, fusion inhibitors such as enfuvirtide (T-20) target gp41-mediated membrane fusion and require subcutaneous administration due to gastrointestinal peptide degradation, while CCR5 antagonists such as maraviroc act on host cell co-receptors and exhibit tropism-dependent activity [2]. Within the BMS attachment inhibitor series, the follow-on compound BMS-488043 achieved >15-fold higher human oral exposure than BMS-378806 through optimized Caco-2 permeability and reduced microsomal clearance [3]. The more advanced BMS-626529 (temsavir, the active moiety of FDA-approved fostemsavir) demonstrates expanded antiviral breadth, neutralizing 91% of tested viruses at IC50 <10 μg/mL compared to 78% for BMS-378806 [4]. The stereochemical configuration is also critical: the (S)-enantiomer exhibits micromolar inhibition of gp120-CD4 binding, whereas the racemate or alternative enantiomers may display altered binding kinetics . These quantifiable disparities in mechanism, potency breadth, systemic exposure, and stereochemical identity preclude simple interchangeability and necessitate compound-specific procurement for reproducible research outcomes.

S-BMS-378806 CAS 357263-13-9: Quantitative Differentiation Evidence Versus Closest Analogs


Mechanism Specificity: gp120 Binding Stoichiometry Versus Protease and RT Inhibitors

(S)-BMS-378806 demonstrates a distinct mechanism of action characterized by direct 1:1 stoichiometric binding to HIV-1 gp120 and competitive inhibition of CD4 receptor binding, with a binding affinity similar to that of soluble CD4 [1]. In a series of biochemical assays, BMS-378806 was not an effective inhibitor of HIV integrase, protease, or reverse transcriptase, but did compete with soluble CD4 binding to a monomeric form of gp120 in an ELISA assay with IC50 = ~100 nM . This mechanism contrasts fundamentally with protease inhibitors (e.g., indinavir, saquinavir, ritonavir, nelfinavir) and reverse transcriptase inhibitors, which target intracellular viral enzymatic activity rather than extracellular viral entry [2].

HIV-1 attachment inhibition gp120-CD4 binding entry inhibitor stoichiometry

Antiviral Breadth and Potency: Median EC50 of 0.04 μM Across HIV-1 B Subtype Isolates

(S)-BMS-378806 exhibits potent inhibitory activity against a comprehensive panel of HIV-1 laboratory and clinical isolates spanning R5-tropic (CCR5-using), X4-tropic (CXCR4-using), and dual-tropic viruses of the B subtype, with a median EC50 of 0.04 μM (40 nM) in cell culture assays [1]. The compound demonstrates tropism-independent activity, inhibiting both macrophage-tropic (R5) and T cell-tropic (X4) strains without the coreceptor restriction that limits CCR5 antagonists such as maraviroc [2]. Specific EC50 values against laboratory-adapted strains include: TLAV (X4/R5 dual-tropic) EC50 = 0.9 ± 0.3 nM; JRFL (R5-tropic) EC50 = 1.5 ± 0.6 nM; LAI (X4-tropic) EC50 = 2.7 ± 1.6 nM; SF-162 (R5-tropic) EC50 = 3.5 ± 0.8 nM; NL4-3 (X4-tropic) EC50 = 4 ± 2.3 nM; Bal (R5-tropic) EC50 = 8.4 ± 1.8 nM (macrophage) to 15.5 ± 6.8 nM (PM1 cells); and SF-2 (X4-tropic) EC50 = 26.5 ± 3.5 nM [3]. The broad EC50 range of 0.85 to 26.5 nM in virus across multiple isolates and host cell types (MT-2 and PM1 cultures) demonstrates consistent sub-nanomolar to low nanomolar potency .

antiviral potency HIV-1 isolates EC50 tropism-independent

HIV-1 Selectivity Profile: Inactive Against HIV-2, SIV, and Other Viruses at 10-30 μM

(S)-BMS-378806 demonstrates high selectivity for HIV-1, with no significant inhibitory activity observed against HIV-2, simian immunodeficiency virus (SIV), murine leukemia virus (MuLV), respiratory syncytial virus (RSV), human cytomegalovirus (HCMV), bovine viral diarrhea virus (BVDV), vesicular stomatitis virus (VSV), and influenza virus at concentrations ranging from 10 to 30 μM [1]. The compound exhibits no overt cytotoxicity toward host cells, with CC50 values exceeding 225 μM across the 14 cell types evaluated, corresponding to a therapeutic index (CC50/EC50) of >5,600 based on the median EC50 of 0.04 μM . This selectivity profile contrasts with nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors, which may exhibit mitochondrial toxicity or metabolic off-target effects due to broader enzyme inhibition [2].

HIV-1 selectivity specificity off-target virology CC50

Resistance Profile: Defined gp120 Substitutions M426L, M434I, and M475I in CD4 Binding Pocket

Resistance to (S)-BMS-378806 maps to specific amino acid substitutions within the CD4 binding pocket of HIV-1 gp120, providing a well-characterized genotypic resistance profile that distinguishes it from protease and reverse transcriptase inhibitor resistance pathways. Two key substitutions, M426L and M475I, are situated directly in the CD4 binding pocket of gp120, and recombinant HIV-1 carrying these two substitutions demonstrated significantly reduced susceptibility to compound inhibition [1]. The M434I and M475I substitutions appear to play a key role in BMS-378806 resistance development, as they were selected in two independent experiments using HIV-1 LAI and HIV-1 NL4-3, respectively [2]. Additional resistance-associated substitutions identified include R350K, M434I/V, and S440R, along with CD4 contact site mutations D368R, E370R, I371F, W427V, and D457R [3]. The compound is effective against variants resistant to HIV-1 protease and reverse transcriptase inhibitors, demonstrating non-overlapping resistance pathways that distinguish it from existing antiretroviral classes [4].

HIV-1 resistance gp120 mutations M426L M475I M434I

Preclinical Pharmacokinetics: Species-Dependent Oral Bioavailability of 19-24% in Rats/Monkeys Versus 77% in Dogs

(S)-BMS-378806 exhibits species-dependent oral bioavailability with quantifiable differences across preclinical models: 19-24% in rats and monkeys versus 77% in dogs [1]. In rats and monkeys, absorption was prolonged, with apparent terminal half-life (t1/2) values of 2.1 hours in rats and 6.5 hours in monkeys, respectively [2]. The volume of distribution ranges from 0.4 to 0.6 L/kg across species, indicative of partitioning beyond plasma; however, examination of brain levels in the rat revealed minimal CNS penetration . In a human single ascending dose clinical study, BMS-378806 demonstrated rapid absorption and disposition, with dose-proportional systemic exposure across doses from 100 to 1200 mg, though not dose-proportional to 1600 mg [3]. Modest increases in systemic exposure were observed when the drug was given with food or as a solution formulation, and renal excretion was not a substantial elimination pathway [4].

pharmacokinetics oral bioavailability species-dependent half-life

CYP450 Inhibition Profile: IC50 Values >20-100 μM Indicating Low Drug-Drug Interaction Liability

(S)-BMS-378806 exhibits a favorable CYP450 inhibition profile with IC50 values exceeding 20 μM for the major human cytochrome P450 isoforms, indicating low potential for drug-drug interactions in clinical or in vivo research settings. Specifically, BMS-378806 is not a potent inhibitor of any of the five major human CYP isoforms evaluated as recombinant preparations, with IC50 values of >100 μM for CYP1A2 and CYP2C9, 23 μM for CYP2C19, 20 μM for CYP2D6, and 39 to 81 μM for CYP3A4 . The compound is metabolized by CYP450 1A2, 2D6, and 3A4, and this metabolic profile suggests it is unlikely to lead to severe drug-drug interactions in a clinical setting . This contrasts with protease inhibitors such as ritonavir, which are potent CYP3A4 inhibitors (IC50 typically <1 μM) and are intentionally used for pharmacokinetic boosting, as well as non-nucleoside reverse transcriptase inhibitors such as efavirenz, which are CYP3A4 inducers [1].

CYP450 drug-drug interaction metabolism IC50

S-BMS-378806 CAS 357263-13-9: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


HIV-1 Entry Mechanism Studies: gp120-CD4 Binding Inhibition and Structural Biology

(S)-BMS-378806 is optimally suited for mechanistic studies of HIV-1 viral entry, particularly for investigating gp120-CD4 receptor binding interactions. The compound binds directly to gp120 at a 1:1 stoichiometry with binding affinity similar to that of soluble CD4, and competitively inhibits CD4 binding to monomeric gp120 in ELISA assays with IC50 = ~100 nM [1]. The target site is localized to a specific region within the CD4 binding pocket of gp120, as validated using HIV-1 gp120 variants carrying compound-selected resistant substitutions or gp120-CD4 contact site mutations [2]. Crystal structures at 3.8-Å resolution of the HIV-1 Env trimer with BMS-378806 have been reported, defining allosteric and competitive mechanisms to inhibit CD4-induced structural changes in Env [3]. The defined resistance substitutions M426L and M475I, situated in the CD4 binding pocket, provide validated molecular markers for structure-function correlation analyses [4].

Antiviral Screening and Resistance Surveillance: Broad-Spectrum HIV-1 B Subtype Activity

(S)-BMS-378806 serves as an effective positive control and reference compound for antiviral screening programs and resistance surveillance studies targeting HIV-1 entry. The compound exhibits potent inhibitory activity against a panel of R5-, X4-, and dual-tropic HIV-1 laboratory and clinical isolates of the B subtype, with a median EC50 of 0.04 μM (40 nM) in culture assays [1]. Specific EC50 values against laboratory-adapted strains range from 0.9 ± 0.3 nM (TLAV, dual-tropic) to 26.5 ± 3.5 nM (SF-2, X4-tropic), providing a broad quantitative reference range for assay validation [2]. The compound is effective against variants resistant to HIV-1 protease and reverse transcriptase inhibitors, enabling its use in cross-resistance profiling studies [3]. The well-characterized resistance profile with defined gp120 substitutions (M426L, M475I, M434I) supports its application in resistance mechanism studies and the evaluation of novel attachment inhibitors [4].

Preclinical Pharmacokinetic and In Vivo Efficacy Studies: Validated Oral Bioavailability Profile

(S)-BMS-378806 is appropriate for preclinical in vivo studies requiring an orally bioavailable HIV-1 entry inhibitor with defined pharmacokinetic parameters. The compound exhibits species-dependent oral bioavailability: 19-24% in rats and monkeys, and 77% in dogs [1]. In rats and monkeys, absorption was prolonged, with apparent terminal half-life values of 2.1 hours in rats and 6.5 hours in monkeys [2]. The volume of distribution ranges from 0.4 to 0.6 L/kg, indicative of partitioning beyond plasma with minimal CNS penetration [3]. In toxicology studies, BMS-378806 was well tolerated in rats at doses of 100 mg/kg/day for 2 weeks and in dogs at doses of 90 mg/kg for 10 days [4]. Plasma levels of drug exceeded the concentrations required to half-maximally inhibit virus replication in vitro across all three species evaluated [5]. Human plasma and urine LC/MS/MS methods have been developed and validated for the quantitation of BMS-378806, with standard curves ranging from 1.25 to 1000 ng/mL for plasma and 10 to 5000 ng/mL for urine [6].

Combination Therapy and Drug-Drug Interaction Studies: Favorable CYP450 Inhibition Profile

(S)-BMS-378806 is well-suited for combination antiretroviral research and drug-drug interaction studies due to its favorable CYP450 inhibition profile. The compound is not a potent inhibitor of the five major human CYP isoforms, with IC50 values of >100 μM for CYP1A2 and CYP2C9, 23 μM for CYP2C19, 20 μM for CYP2D6, and 39 to 81 μM for CYP3A4 [1]. BMS-378806 is metabolized by CYP450 1A2, 2D6, and 3A4, and this metabolic profile suggests it is unlikely to lead to severe drug-drug interactions in experimental settings [2]. This profile enables clean evaluation of combination effects with other antiretroviral agents, including protease inhibitors, reverse transcriptase inhibitors, integrase inhibitors, and other entry inhibitors, without confounding CYP-mediated interactions that complicate interpretation of synergy or antagonism [3]. The compound's selectivity for HIV-1, with no activity against HIV-2, SIV, and other viruses at 10-30 μM, further supports its use as a specific tool in multi-pathogen or combination studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-BMS-378806

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.